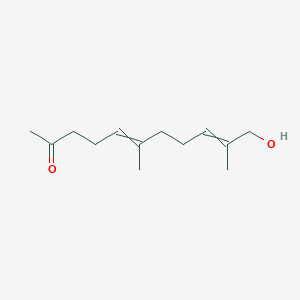
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C13H22O. It is also known by other names such as 6,10-Dimethyl-5,9-undecadien-2-one and Geranyl acetone . This compound is a colorless to slightly yellow liquid with a fresh floral but penetrating sweet-rosey aroma .
Vorbereitungsmethoden
The synthesis of 11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one can be achieved through the reaction of linalool and ethyl acetoacetate with an alkaline catalyst, followed by rearrangement and decarboxylation . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by carotenoid oxygenase, leading to the formation of different products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets and pathways. For example, it can be oxidized by carotenoid oxygenase, leading to the formation of different products . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
11-Hydroxy-6,10-dimethylundeca-5,9-dien-2-one is similar to other compounds such as:
6,10-Dimethyl-5,9-undecadien-2-one:
Dihydropseudoionone: Another related compound with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it valuable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
93525-18-9 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
11-hydroxy-6,10-dimethylundeca-5,9-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-11(7-5-9-13(3)15)6-4-8-12(2)10-14/h7-8,14H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
BCFQXICYGQDFFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=O)C)CCC=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















